molecular formula C7H11NO B6589641 (1r,4r)-4-hydroxycyclohexane-1-carbonitrile CAS No. 77407-27-3

(1r,4r)-4-hydroxycyclohexane-1-carbonitrile

Cat. No.: B6589641
CAS No.: 77407-27-3
M. Wt: 125.2
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Description

(1r,4r)-4-Hydroxycyclohexane-1-carbonitrile is an organic compound characterized by a cyclohexane ring substituted with a hydroxyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1r,4r)-4-hydroxycyclohexane-1-carbonitrile typically involves the following steps:

    Starting Material: The process begins with cyclohexanone, which undergoes a series of reactions to introduce the hydroxyl and nitrile groups.

    Hydroxylation: Cyclohexanone is first hydroxylated to form 4-hydroxycyclohexanone.

    Nitrile Introduction: The hydroxylated intermediate is then subjected to a cyanation reaction, where a nitrile group is introduced at the 1-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Techniques like distillation or crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: (1r,4r)-4-Hydroxycyclohexane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Formation of 4-oxocyclohexane-1-carbonitrile or 4-carboxycyclohexane-1-carbonitrile.

    Reduction: Formation of 4-hydroxycyclohexane-1-amine.

    Substitution: Formation of 4-alkoxycyclohexane-1-carbonitrile or 4-acetoxycyclohexane-1-carbonitrile.

Scientific Research Applications

(1r,4r)-4-Hydroxycyclohexane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1r,4r)-4-hydroxycyclohexane-1-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and nitrile groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may modulate receptor activity by interacting with receptor binding sites.

Comparison with Similar Compounds

    (1r,4r)-4-Hydroxycyclohexane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    (1r,4r)-4-Hydroxycyclohexane-1-amine: Similar structure but with an amine group instead of a nitrile group.

Uniqueness: (1r,4r)-4-Hydroxycyclohexane-1-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

77407-27-3

Molecular Formula

C7H11NO

Molecular Weight

125.2

Purity

95

Origin of Product

United States

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